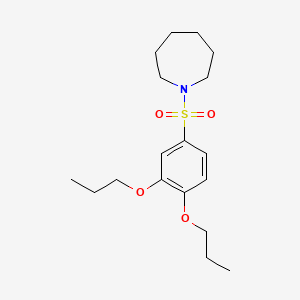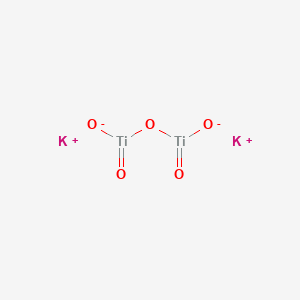
tetranitrosylruthenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetranitrosylruthenate, also known as TNR, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TNR is a ruthenium-based compound that has been synthesized through various methods and has been studied extensively for its potential use in biomedical and environmental applications.
Mécanisme D'action
The mechanism of action of tetranitrosylruthenate is not fully understood, but it is believed to involve the formation of nitric oxide (NO) upon reaction with biological molecules. NO is a potent signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
tetranitrosylruthenate has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. tetranitrosylruthenate has also been shown to enhance the production of NO in endothelial cells, which could potentially improve blood flow and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tetranitrosylruthenate is its ability to selectively target specific biological molecules, making it a useful tool for studying various physiological processes. However, tetranitrosylruthenate is also highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of tetranitrosylruthenate, including the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of tetranitrosylruthenate and its potential applications in biomedical and environmental research.
Méthodes De Synthèse
Tetranitrosylruthenate can be synthesized through various methods, including the reaction between ruthenium trichloride and sodium nitrite in the presence of hydrochloric acid. Another commonly used method involves the reaction between ruthenium chloride and sodium nitrite in the presence of sulfuric acid. The synthesis of tetranitrosylruthenate is a complex process that requires careful control of the reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
Tetranitrosylruthenate has been extensively studied for its potential applications in biomedical and environmental research. In biomedical research, tetranitrosylruthenate has been shown to exhibit potent anti-inflammatory and anti-cancer properties. tetranitrosylruthenate has also been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its ability to bind to proteins and other biomolecules.
Propriétés
Numéro CAS |
13859-66-0 |
|---|---|
Nom du produit |
tetranitrosylruthenate |
Formule moléculaire |
C7H11ClO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




